molecular formula C16H28ClNO9 B12607063 L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester CAS No. 646530-57-6

L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester

Cat. No.: B12607063
CAS No.: 646530-57-6
M. Wt: 413.8 g/mol
InChI Key: VKNSMBOCZRFGDJ-ZDUSSCGKSA-N
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Description

L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester is a chemically modified derivative of L-aspartic acid. The compound features two key structural elements:

  • Bis[2-(2-methoxyethoxy)ethyl] esters: Both carboxylic acid groups of aspartic acid are esterified with 2-(2-methoxyethoxy)ethyl groups. These glycol ether-based esters enhance solubility in polar organic solvents and may influence bioavailability or biodegradability .

This compound is of interest in organic synthesis, particularly in peptide chemistry and prodrug design, due to its dual functionality (reactive N-chloroacetyl group and ester-protected carboxylates).

Properties

CAS No.

646530-57-6

Molecular Formula

C16H28ClNO9

Molecular Weight

413.8 g/mol

IUPAC Name

bis[2-(2-methoxyethoxy)ethyl] (2S)-2-[(2-chloroacetyl)amino]butanedioate

InChI

InChI=1S/C16H28ClNO9/c1-22-3-5-24-7-9-26-15(20)11-13(18-14(19)12-17)16(21)27-10-8-25-6-4-23-2/h13H,3-12H2,1-2H3,(H,18,19)/t13-/m0/s1

InChI Key

VKNSMBOCZRFGDJ-ZDUSSCGKSA-N

Isomeric SMILES

COCCOCCOC(=O)C[C@@H](C(=O)OCCOCCOC)NC(=O)CCl

Canonical SMILES

COCCOCCOC(=O)CC(C(=O)OCCOCCOC)NC(=O)CCl

Origin of Product

United States

Preparation Methods

The synthesis of L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester involves several steps. The primary synthetic route includes the chloroacetylation of L-aspartic acid followed by esterification with 2-(2-methoxyethoxy)ethanol. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield .

Chemical Reactions Analysis

L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The ester groups may facilitate the compound’s solubility and transport within biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with analogs differing in N-substituents, ester groups, or backbone modifications:

Compound Name CAS No. N-Substituent Ester Groups Molecular Formula Molecular Weight Key Properties
L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester Not explicitly listed Chloroacetyl (-COCH₂Cl) Bis[2-(2-methoxyethoxy)ethyl] C₁₆H₂₈ClNO₈ ~397.85 g/mol High solubility in glycol ethers; reactive N-chloroacetyl group .
L-Aspartic acid, bis[2-(2-methoxyethoxy)ethyl] ester 86150-70-1 None (free amine) Bis[2-(2-methoxyethoxy)ethyl] C₁₄H₂₅NO₈ 335.35 g/mol Lacks reactive N-substituent; used as a solubilizing intermediate .
L-Aspartic acid, N,N-dimethyl-, bis(2-ethoxyethyl) ester 62027-56-9 N,N-dimethyl Bis(2-ethoxyethyl) C₁₄H₂₅NO₆ 303.35 g/mol Steric hindrance from dimethyl group reduces reactivity; lower polarity .
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(tert-butyl) ester 129460-09-9 Fmoc-protected 1-(tert-butyl) ester C₂₄H₂₅NO₆ 423.46 g/mol Used in solid-phase peptide synthesis (SPPS); acid-labile tert-butyl ester .
L-Aspartic acid, bis(2-methoxyethyl) ester 86150-70-1 None (free amine) Bis(2-methoxyethyl) C₁₀H₁₉NO₆ 249.26 g/mol Shorter ester chains reduce solubility in nonpolar solvents .
L-Aspartic acid, N-trimethylsilyl-, bis(trimethylsilyl) ester 55268-53-6 Trimethylsilyl (TMS) Bis(trimethylsilyl) C₁₄H₃₃NO₄Si₃ 407.84 g/mol Used as a volatile derivative for gas chromatography; silicon-based protection .

Key Research Findings

Stability and Toxicity
  • However, the N-chloroacetyl group may introduce additional toxicity concerns compared to non-halogenated analogs .
  • Trimethylsilyl (TMS) esters (e.g., 55268-53-6) are hydrolytically unstable in aqueous media, whereas tert-butyl esters (e.g., 129460-09-9) require strong acids for cleavage .

Biological Activity

L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester (CAS No. 646530-57-6) is a modified amino acid derivative that has garnered attention for its potential biological activities. This compound features a chloroacetyl group and two methoxyethoxy ethyl ester groups, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its chemical structure, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H28NO9Cl
  • Molecular Weight : 413.848 g/mol
  • Chemical Structure : The compound consists of an L-aspartic acid backbone modified with a chloroacetyl group and two bis(2-(2-methoxyethoxy)ethyl) ester functionalities.

Antitumor Activity

Research has indicated that compounds structurally related to L-Aspartic acid derivatives exhibit antitumor properties. For instance, studies on various alkylating agents linked to steroid frameworks have shown activity against leukemia cell lines (L1210 and P388) at higher doses. The presence of specific structural features such as lactam moieties has been linked to enhanced antileukemic activity, suggesting that similar modifications in L-Aspartic acid derivatives could yield comparable effects .

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxicity and growth inhibition of various L-aspartic acid derivatives against cancer cell lines. For example, derivatives with chloroacetyl modifications demonstrated varying degrees of cytotoxicity depending on their structural configurations. These findings highlight the importance of chemical modifications in enhancing biological activity.

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships reveals that the introduction of chloroacetyl groups can significantly alter the pharmacodynamics of amino acid derivatives. The steric arrangement and electronic properties imparted by these modifications can enhance binding affinity to biological targets, leading to increased therapeutic efficacy .

Data Tables

Property Value
Molecular FormulaC16H28NO9Cl
Molecular Weight413.848 g/mol
CAS Number646530-57-6
Potential ApplicationsAntitumor agents, Neuroprotective agents
Biological Activity Observation
Antitumor ActivityEffective against leukemia cell lines at high doses
Neuroprotective PotentialSimilarity to NMDAR modulators suggests potential benefits

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